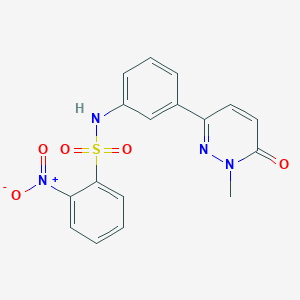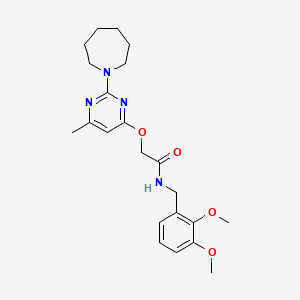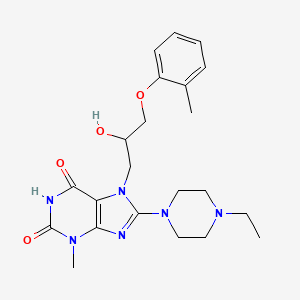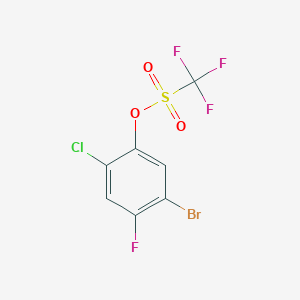
Trifluorometanosulfonato de 5-bromo-2-cloro-4-fluorofenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their derivatization, which can provide insights into the chemical behavior and properties of similar trifluoromethanesulfonate esters. For instance, the derivatization of carboxylic acids using a bromophenacyl triflate reagent suggests that trifluoromethanesulfonate esters can be used to enhance the detection of various functional groups in analytical chemistry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated and fluorinated aromatic compounds with phosphites or sulfonic acids. For example, the preparation of 4'-bromophenacyl triflate is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . Similarly, the synthesis of fluorophenyl and dichlorophenyl phosphonate esters is performed through photo-induced reactions, indicating that halogenated aromatic compounds can be reactive under certain conditions .
Molecular Structure Analysis
While the exact molecular structure of "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" is not analyzed in the provided papers, the vibrational spectra of halogenated cytosines have been studied using density functional theory (DFT) calculations. These studies show how halogen substituents can affect the vibrational frequencies of aromatic compounds, which could be extrapolated to understand the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is highlighted in the papers. For instance, the reactivity of carboxylate salts with bromophenacyl triflate suggests that trifluoromethanesulfonate esters can act as effective alkylating agents . Additionally, the selective synthesis of phosphonate esters via photo reaction demonstrates the potential for halogenated aromatic compounds to undergo substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" can be inferred from the properties of related compounds. The stability of 4'-bromophenacyl triflate for 3-6 months indicates that trifluoromethanesulfonate esters can have good shelf lives under proper conditions . The influence of reaction conditions on the conversion and selectivity of the synthesis of phosphonate esters suggests that temperature, time, and molar ratios are critical factors in determining the physical and chemical behavior of these compounds .
Aplicaciones Científicas De Investigación
Investigación farmacéutica
En el dinámico mundo de la investigación farmacéutica, el trifluorometanosulfonato de 5-bromo-2-cloro-4-fluorofenilo brilla como un bloque de construcción crucial en la síntesis de candidatos a fármacos innovadores. Su composición química distintiva permite el desarrollo de terapias dirigidas que abordan una amplia gama de afecciones de salud, desde trastornos neurológicos hasta enfermedades metabólicas .
Innovación agroquímica
El sector agrícola también se beneficia de las propiedades excepcionales del this compound. Este compuesto sirve como un precursor valioso en la síntesis de agentes avanzados de protección de cultivos, contribuyendo al desarrollo de plaguicidas potentes y selectivos .
Síntesis química
Más allá de los reinos de los productos farmacéuticos y los agroquímicos, el this compound encuentra su lugar como una herramienta versátil en el mundo de la síntesis química. Su estructura molecular distintiva y su reactividad lo convierten en un reactivo valioso en la creación de compuestos y materiales novedosos con propiedades personalizadas .
Ciencia de materiales
La estructura molecular única del this compound, que presenta una combinación de bromo, cloro, flúor y un grupo trifluorometanosulfonato, le confiere propiedades excepcionales que lo convierten en una herramienta muy buscada por científicos e investigadores en el campo de la ciencia de los materiales .
Ciencia ambiental
Dada su reactividad y selectividad, el this compound se puede utilizar en la ciencia ambiental para la detección y cuantificación de diversos contaminantes ambientales .
Investigación bioquímica
En la investigación bioquímica, el this compound se puede utilizar como precursor para la síntesis de varios productos bioquímicos, contribuyendo a la comprensión de los sistemas biológicos .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a reagent in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.
Mode of Action
In the context of the Suzuki-Miyaura coupling reaction, 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate likely acts as an electrophile. It would interact with the organoboron reagents, which act as nucleophiles, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of its use in the suzuki-miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate’s action would be the formation of new carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate are likely influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base .
Propiedades
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOGESYNNJGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

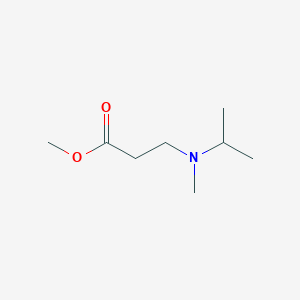
![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)

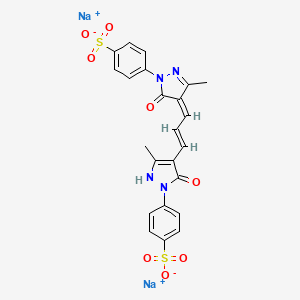
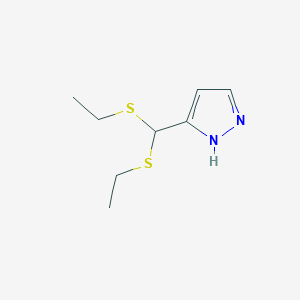

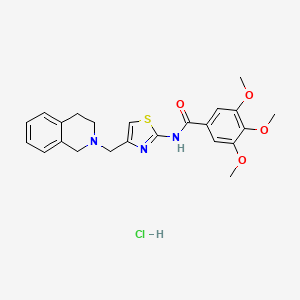
![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)

